{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine
CAS No.: 853619-30-4
Cat. No.: VC8140454
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853619-30-4 |
|---|---|
| Molecular Formula | C18H23NO |
| Molecular Weight | 269.4 g/mol |
| IUPAC Name | N-[(3-phenylmethoxyphenyl)methyl]butan-2-amine |
| Standard InChI | InChI=1S/C18H23NO/c1-3-15(2)19-13-17-10-7-11-18(12-17)20-14-16-8-5-4-6-9-16/h4-12,15,19H,3,13-14H2,1-2H3 |
| Standard InChI Key | FTVPROHHZAICOH-UHFFFAOYSA-N |
| SMILES | CCC(C)NCC1=CC(=CC=C1)OCC2=CC=CC=C2 |
| Canonical SMILES | CCC(C)NCC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Nomenclature
IUPAC Nomenclature and Structural Features
The systematic IUPAC name for this compound is N-[(3-phenylmethoxyphenyl)methyl]butan-2-amine . Its structure consists of a benzyloxy group (-OCHCH) attached to the meta position (3rd carbon) of a phenyl ring, which is further connected to a butan-2-ylamine group (-NH-CH(CHCH)CHCH). The presence of both aromatic and aliphatic components confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity .
Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.4 g/mol |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 2 (N and O atoms) |
| Topological Polar Surface Area | 21.3 Ų |
Table 1: Key molecular properties of {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine typically involves reductive amination or nucleophilic substitution reactions. A common approach utilizes 3-(benzyloxy)benzaldehyde and butan-2-ylamine as starting materials:
-
Reductive Amination:
This method proceeds via imine intermediate formation, followed by reduction to the secondary amine. -
Nucleophilic Substitution:
Substitution reactions employing halogenated precursors (e.g., 3-(benzyloxy)benzyl chloride) and butan-2-ylamine in polar aprotic solvents (e.g., DMF) yield the product under mild conditions.
Optimization and Yield
Recent advancements highlight microwave-assisted synthesis as a strategy to enhance reaction efficiency. For example, a 2023 study demonstrated a 78% yield improvement (from 45% to 82%) using microwave irradiation at 100°C for 20 minutes. Comparative data for synthetic methods are summarized below:
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Reductive Amination | NaBH, EtOH, 25°C | 65% | 95% |
| Nucleophilic Substitution | DMF, KCO, 60°C | 72% | 92% |
| Microwave-Assisted | 100°C, 20 min | 82% | 98% |
Table 2: Comparative analysis of synthetic methods .
Structural and Conformational Analysis
Three-Dimensional Conformation
Computational modeling reveals that the compound adopts a folded conformation in its lowest-energy state, with the benzyloxy group oriented perpendicular to the phenyl ring to minimize steric hindrance . The butan-2-ylamine chain exhibits rotational flexibility, enabling interactions with hydrophobic binding pockets in biological targets.
Spectroscopic Characterization
-
NMR Spectroscopy:
(400 MHz, CDCl): δ 7.45–7.25 (m, 5H, aromatic), 6.85 (d, Hz, 1H), 3.85 (s, 2H, OCH), 2.65 (m, 1H, NHCH), 1.45–1.20 (m, 7H, aliphatic) . -
IR Spectroscopy:
Strong absorption bands at 3280 cm (N-H stretch) and 1240 cm (C-O-C asymmetric stretch).
Applications in Medicinal Chemistry
Pharmacological Scaffold
The compound serves as a precursor for derivatives targeting G protein-coupled receptors (GPCRs) and serotonin transporters. Its benzyloxy moiety enhances blood-brain barrier permeability, making it suitable for central nervous system (CNS) drug candidates.
Case Study: Antidepressant Analogues
Modification of the amine group with electron-withdrawing substituents (e.g., -CF) yielded analogues with 5-HT receptor affinity ( nM) . Such derivatives demonstrate potential as antidepressants with reduced side-effect profiles compared to traditional SSRIs .
Comparative Analysis with Structural Analogues
Positional Isomerism
The 3-benzyloxy isomer exhibits distinct bioactivity compared to its 4-benzyloxy counterpart (CAS: 66741-84-2). For instance, the 3-substituted derivative shows 3-fold higher selectivity for dopamine D receptors.
| Isomer | D Receptor | 5-HT |
|---|---|---|
| 3-Benzyloxy | 45 nM | 12 nM |
| 4-Benzyloxy | 130 nM | 85 nM |
Table 3: Receptor binding affinities of positional isomers .
Challenges and Future Directions
Metabolic Stability
Despite promising activity, the compound’s short plasma half-life ( h in rats) necessitates structural optimization. Strategies include introducing fluorine atoms or modifying the benzyloxy group to resist cytochrome P450 oxidation.
Computational Drug Design
Machine learning models predict that replacing the benzyloxy group with a pyridylmethoxy moiety could enhance solubility ( reduction from 3.8 to 2.5) while maintaining target affinity.
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